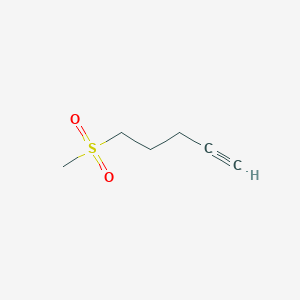
5-Methylsulfonylpent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Methylsulfonylpent-1-yne is represented by the formula C6H10O2S . The compound consists of six carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure and arrangement of these atoms can be determined through various analytical techniques such as spectroscopy .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.21 g/mol . It has a computed XLogP3-AA value of 0.5, which is a measure of its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 146.04015073 g/mol . The topological polar surface area is 42.5 Ų . The compound has a complexity of 199 .
Applications De Recherche Scientifique
Organic Synthesis Applications
Synthesis of Complex Molecules : The synthesis and electrophile-induced cyclization reactions of sulfones, such as those related to 5-Methylsulfonylpent-1-yne, are foundational in creating complex molecular structures. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through sigmatropic rearrangement and its subsequent reactions with electrophiles demonstrate the versatility of sulfones in organic synthesis (Christov & Ivanov, 2004). This method showcases the potential for constructing heterocyclic products and various derivatives through targeted electrophile-induced reactions.
Materials Science Applications
Advanced Membrane Technology : The development of polysulfone (PSF) membranes for phase inversion processes highlights the role of sulfone compounds in materials science. PSF membranes, prepared from solutions containing sulfone additives, demonstrate enhanced phase separation due to the thermodynamic and kinetic properties of sulfones, leading to improved water permeability and selectivity in filtration applications (Han & Nam, 2002). This application is crucial in water treatment and purification technologies.
Polymeric Materials for Energy Storage : Sulfone-containing polymers have been explored for use as separators in zinc–air cells, where they effectively prevent cation permeation and significantly enhance cell capacity (Dewi et al., 2003). This demonstrates sulfones' potential in developing high-performance materials for energy storage systems.
High-Performance Electrolytes for Energy Storage
Electrolytes for High-Voltage Li-ion Batteries : Sulfone-based electrolytes have been identified as promising candidates for lithium-ion batteries operating at high voltages. Their exceptional electrochemical stability and compatibility with high-voltage electrodes make them suitable for next-generation energy storage applications. For example, ethersulfone-based electrolytes, when doped appropriately, have shown to support high cycling performance equivalent to standard electrolytes in Li-ion cells (Sun & Angell, 2009). This application is pivotal for advancing electric vehicle technologies and portable electronic devices.
Propriétés
IUPAC Name |
5-methylsulfonylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDCVZZCVFSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
